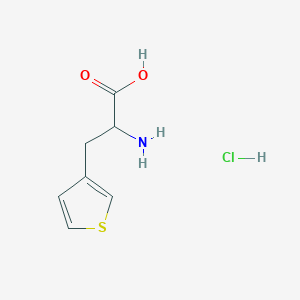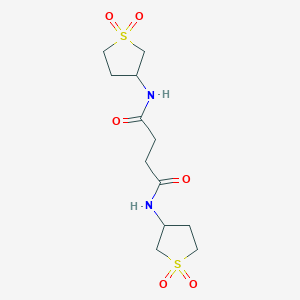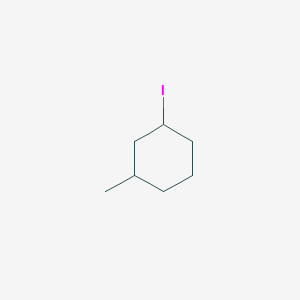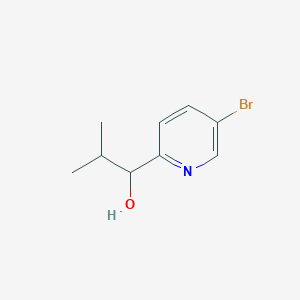![molecular formula C13H12BrClN2O2 B2814677 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 2094889-92-4](/img/structure/B2814677.png)
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, also known as Bcmo, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Bcmo is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Physiologically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to reduce tumor growth in animal models of cancer and to reduce inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its ability to inhibit multiple targets involved in cancer and inflammation. However, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the research on 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, including the development of more potent and selective analogs, the investigation of the molecular targets and pathways involved in its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile in combination with other drugs or therapies for cancer and inflammation should be explored, as this may enhance its therapeutic potential.
合成方法
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-bromo-5-chlorobenzoyl chloride with morpholine in the presence of a base, the reaction of 2-bromo-5-chlorobenzoyl isocyanate with morpholine, and the reaction of 2-bromo-5-chlorobenzoyl cyanide with morpholine. These methods have been optimized to improve the yield and purity of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, and the resulting compound has been characterized using various spectroscopic techniques.
科学研究应用
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer, inflammation, and other diseases. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
属性
IUPAC Name |
4-[2-(2-bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c14-12-2-1-10(15)5-9(12)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUDWZDIJTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)

![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)
